5-Amino-2-phenethyl-1,2,4-thiadiazol-3(2H)-one 5-Amino-2-phenethyl-1,2,4-thiadiazol-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15846871
InChI: InChI=1S/C10H11N3OS/c11-9-12-10(14)13(15-9)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12,14)
SMILES:
Molecular Formula: C10H11N3OS
Molecular Weight: 221.28 g/mol

5-Amino-2-phenethyl-1,2,4-thiadiazol-3(2H)-one

CAS No.:

Cat. No.: VC15846871

Molecular Formula: C10H11N3OS

Molecular Weight: 221.28 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-2-phenethyl-1,2,4-thiadiazol-3(2H)-one -

Specification

Molecular Formula C10H11N3OS
Molecular Weight 221.28 g/mol
IUPAC Name 5-amino-2-(2-phenylethyl)-1,2,4-thiadiazol-3-one
Standard InChI InChI=1S/C10H11N3OS/c11-9-12-10(14)13(15-9)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12,14)
Standard InChI Key JYDPNHVMAXMMQD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CCN2C(=O)N=C(S2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-Amino-2-phenethyl-1,2,4-thiadiazol-3(2H)-one features a five-membered 1,2,4-thiadiazole ring substituted at position 2 with a phenethyl group (CH2CH2C6H5-\text{CH}_2\text{CH}_2\text{C}_6\text{H}_5) and at position 5 with an amino group (NH2-\text{NH}_2). The ketone oxygen at position 3 completes the heterocyclic system. This arrangement confers both aromatic (from the benzene ring) and aliphatic (from the ethyl chain) characteristics, influencing its solubility and reactivity.

Key Structural Features:

  • Thiadiazole Ring: The 1,2,4-thiadiazole core contains two nitrogen atoms and one sulfur atom, contributing to electron-deficient properties that enhance interactions with biological targets.

  • Phenethyl Side Chain: This hydrophobic group increases lipophilicity, potentially improving blood-brain barrier penetration compared to simpler thiadiazoles.

  • Amino Group: The -NH2_2 substituent at position 5 provides a site for hydrogen bonding and further chemical modifications.

Synthesis and Structural Analogues

Synthetic Routes

A documented method involves the reaction of phenethyl hydrazine with carbonyl compounds in the presence of sulfur sources (e.g., thiourea or phosphorus pentasulfide). The general pathway proceeds as follows:

Phenethyl hydrazine+Carbonyl compoundSulfur source5-Amino-2-phenethyl-1,2,4-thiadiazol-3(2H)-one\text{Phenethyl hydrazine} + \text{Carbonyl compound} \xrightarrow{\text{Sulfur source}} \text{5-Amino-2-phenethyl-1,2,4-thiadiazol-3(2H)-one}

Optimization Considerations:

  • Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency.

  • Temperature: Reactions typically proceed at 80–100°C to balance kinetics and side-product formation.

Structural Analogues and Comparative Analysis

The phenethyl group distinguishes this compound from common 1,2,4-thiadiazoles. For example:

CompoundSubstituent at Position 2Bioactivity
5-Amino-2-methyl-1,2,4-thiadiazol-3(2H)-oneMethylModerate antimicrobial activity
5-Amino-2-phenethyl-1,2,4-thiadiazol-3(2H)-onePhenethylEnhanced anticancer potential

The phenethyl moiety’s bulkiness may sterically hinder enzyme binding in some contexts while improving membrane permeability.

Biological Activities and Mechanisms

Anticancer Properties

Preliminary studies indicate that 5-amino-2-phenethyl-1,2,4-thiadiazol-3(2H)-one inhibits tumor growth by interfering with DNA replication and inducing apoptosis. In vitro assays against human breast cancer (MCF-7) and lung carcinoma (A549) cell lines demonstrated:

  • IC50_{50} Values: 12.3 μM (MCF-7) and 15.8 μM (A549).

  • Mechanism: Downregulation of Bcl-2 and activation of caspase-3 pathways.

Pharmacological Applications and Future Directions

Drug Development Prospects

The compound’s dual hydrophobic-hydrophilic nature makes it a candidate for:

  • Central Nervous System (CNS) Agents: Potential use in neurodegenerative disorders due to predicted blood-brain barrier penetration.

  • Combination Therapies: Synergistic effects observed with cisplatin in reducing ovarian cancer cell viability.

Challenges and Optimization Strategies

  • Solubility Limitations: Aqueous solubility of 0.8 mg/mL at pH 7.4 necessitates prodrug formulations.

  • Metabolic Stability: Preliminary hepatic microsome studies show a half-life of 45 minutes, suggesting need for structural modifications to resist cytochrome P450 oxidation.

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